molecular formula C19H22N4O6 B250649 METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(5-NITROFURAN-2-AMIDO)BENZOATE

METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(5-NITROFURAN-2-AMIDO)BENZOATE

Cat. No.: B250649
M. Wt: 402.4 g/mol
InChI Key: HYGCQMMLFZMVQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(5-NITROFURAN-2-AMIDO)BENZOATE is a complex organic compound that features a piperazine ring, a nitrofuran moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(5-NITROFURAN-2-AMIDO)BENZOATE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Alkyl halides, aryl halides.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted piperazines.

Mechanism of Action

The mechanism of action of METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(5-NITROFURAN-2-AMIDO)BENZOATE involves its interaction with specific molecular targets:

Properties

Molecular Formula

C19H22N4O6

Molecular Weight

402.4 g/mol

IUPAC Name

methyl 4-(4-ethylpiperazin-1-yl)-3-[(5-nitrofuran-2-carbonyl)amino]benzoate

InChI

InChI=1S/C19H22N4O6/c1-3-21-8-10-22(11-9-21)15-5-4-13(19(25)28-2)12-14(15)20-18(24)16-6-7-17(29-16)23(26)27/h4-7,12H,3,8-11H2,1-2H3,(H,20,24)

InChI Key

HYGCQMMLFZMVQJ-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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